2-Amino-4,6-dichlorophenol
Overview
Description
2-Amino-4,6-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO. It is a chlorinated derivative of aminophenol and is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the phenol ring, and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Biochemical Analysis
Biochemical Properties
2-Amino-4,6-dichlorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monooxygenases, which catalyze the dechlorination of chlorinated phenols . This interaction is crucial for the detoxification processes in organisms exposed to chlorinated compounds. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that participate in further biochemical transformations .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways . This compound also affects the expression of genes involved in detoxification and metabolic processes, thereby altering cellular homeostasis . Furthermore, this compound has been reported to disrupt mitochondrial function, impacting cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as monooxygenases and oxidoreductases . This inhibition can lead to the accumulation of reactive intermediates, which may cause cellular damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
The stability and effects of this compound in laboratory settings can vary over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizers or extreme pH conditions . Over extended periods, this compound may undergo chemical transformations that alter its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may induce mild oxidative stress and activate detoxification pathways . At higher doses, this compound can cause significant cellular damage, including mitochondrial dysfunction and apoptosis . Toxicological studies have shown that high doses of this compound can lead to adverse effects such as nephrotoxicity and hepatotoxicity in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the detoxification of chlorinated compounds. It can be metabolized by monooxygenases and oxidoreductases, leading to the formation of less toxic intermediates . These intermediates can then be further processed by conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The metabolic flux of this compound can vary depending on the presence of specific enzymes and cofactors in the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to proteins in the cytoplasm and organelles, affecting its distribution and accumulation within cells . These interactions can impact the biological activity and toxicity of the compound.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can affect the interactions of this compound with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4,6-dichlorophenol can be synthesized through several methods. One common method involves the reduction of 2,4-dichloro-6-nitrophenol. The process typically includes the following steps:
- Chlorination: p-Nitroaniline is chlorinated using chlorine gas in methanol at a controlled temperature of 55-60°C to produce 2,6-dichloro-4-nitroaniline .
Diazo Hydrolysis: The 2,6-dichloro-4-nitroaniline is then subjected to diazotization followed by hydrolysis to yield 2,6-dichloro-4-aminophenol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and reduction processes. The use of solvents like methanol and toluene, along with controlled reaction conditions, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Amino-4,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential nephrotoxic and hepatotoxic effects in animal models.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals
Mechanism of Action
The exact mechanism of action of 2-Amino-4,6-dichlorophenol is not fully understood. it is known to undergo oxidation to form reactive intermediates, which can interact with cellular components leading to toxicity. These intermediates may target proteins and nucleic acids, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorophenol
- 4-Amino-2,6-dichlorophenol
- 2,4-Dichlorophenol
- 2-Amino-5-chlorophenol
Uniqueness
2-Amino-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and an amino group on the phenol ring makes it a valuable intermediate in various synthetic processes and research applications .
Properties
IUPAC Name |
2-amino-4,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQBNCGNUTVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870583 | |
Record name | 2-Amino-4,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Long needles (from carbon disulfide). Sublimes (at 0.06 mmHg) at 158-176 °F. (NTP, 1992) | |
Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
527-62-8 | |
Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4,6-dichlorophenol | |
Source | CAS Common Chemistry | |
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Record name | 2-Amino-4,6-dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527628 | |
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Record name | 2-Amino-4,6-dichlorophenol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,6-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES86DYT9KH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
203 to 205 °F (decomposes) (NTP, 1992) | |
Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: Is 2-Amino-4,6-dichlorophenol a concerning metabolite of 3,5-dichloroaniline in terms of kidney toxicity?
A: Research suggests that this compound (2A4,6DCP) might play a role in 3,5-dichloroaniline (3,5-DCA) induced kidney toxicity. When tested on isolated rat kidney cells, 2A4,6DCP showed cytotoxic effects, albeit less potent than another metabolite, 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) [, ]. While 2A4,6DCP only showed toxicity after 90 minutes of exposure, its potential contribution to overall 3,5-DCA toxicity warrants further investigation [].
Q2: How does the nephrotoxicity of this compound compare to other tested 3,5-dichloroaniline metabolites?
A: In studies using isolated rat kidney cells, this compound (2A4,6DCP) exhibited less potent nephrotoxicity compared to 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) [, ]. 3,5-dichloroacetanilide (3,5-DCAA), another metabolite, did not show cytotoxic effects under the tested conditions []. These findings highlight the varying toxicity profiles of different 3,5-DCA metabolites and emphasize the importance of investigating individual metabolites in risk assessment.
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